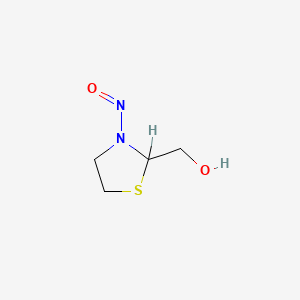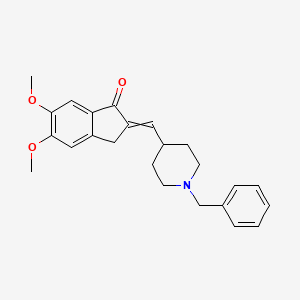
2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one
描述
2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one is an organic compound belonging to the class of piperidines It is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom, and an indanone structure with methoxy substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Conjugation with Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the nitrogen atom of the piperidine ring attacks a benzyl halide.
Formation of the Indanone Structure: The indanone structure is synthesized by cyclization of a suitable precursor, such as a substituted benzaldehyde, under acidic conditions.
Methoxy Substitution: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and often involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine or indanone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Benzyl halides, alkyl halides, and other electrophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a cholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Pharmacology: The compound is studied for its effects on neurotransmitter systems, particularly its role as a monoamine oxidase inhibitor.
Industrial Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one involves its interaction with specific molecular targets:
Cholinesterase Inhibition: The compound inhibits acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
Monoamine Oxidase Inhibition: It acts as a monoamine oxidase inhibitor, preventing the breakdown of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.
相似化合物的比较
Similar Compounds
4-Benzylpiperidine: Similar in structure but lacks the indanone moiety and methoxy substituents.
N-(1-Benzylpiperidin-4-yl)-2-furamide: Contains a furamide group instead of the indanone structure.
1-Benzyl-4-(5,6-dimethoxy-1-indanon-2-yl)methylpiperidine: Similar but with different substituents on the indanone ring.
Uniqueness
2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one is unique due to its specific combination of a piperidine ring, benzyl group, and methoxy-substituted indanone structure.
属性
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMOTUSFDTTWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163093 | |
| Record name | 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120014-07-5, 145546-80-1 | |
| Record name | 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120014-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![cyclo[DL-N(Me)Leu-D-OAla-N(Me)Leu-D-OPhe(morpholino)-N(Me)Leu-DL-OAla-N(Me)Leu-D-OPhe(morpholino)]](/img/structure/B8067874.png)
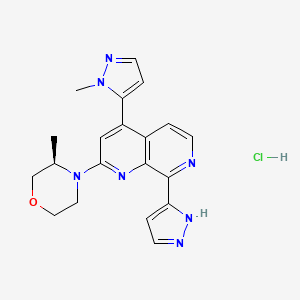
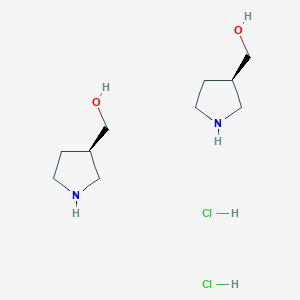
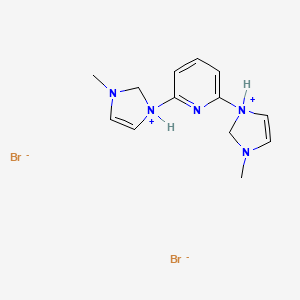
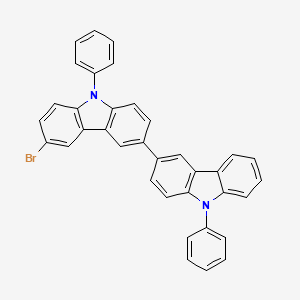
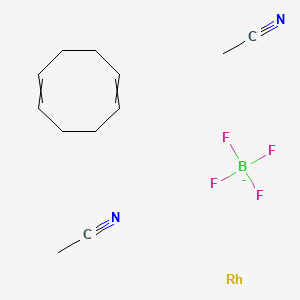
![(3R,4R,5R,8R,10R,12R,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8067892.png)
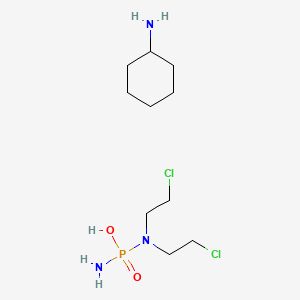
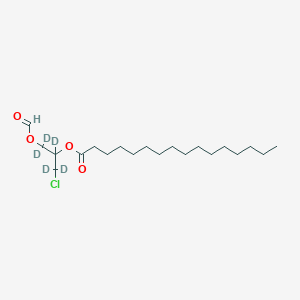
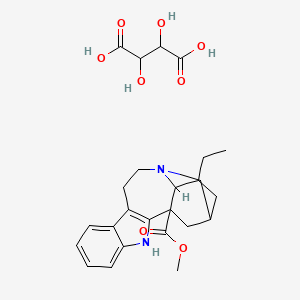
![2-({[(2-amino-1,3-thiazol-4-yl)({[(6R,7R)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl})methylidene]amino}oxy)-2-methylpropanoic acid](/img/structure/B8067941.png)
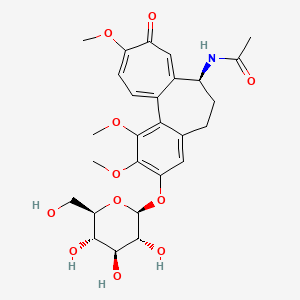
![(1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene](/img/structure/B8067950.png)
